2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol

Fragrance Chemistry Formulation Science Physicochemical Profiling

The compound 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol (CAS 94200-03-0) is a tricyclic sesquiterpene alcohol characterized by a cedrane skeleton with a primary methanol (-CH2OH) substituent at the 5-position of the azulene ring system. With the molecular formula C16H26O and a molecular weight of 234.38 g/mol, it belongs to the broader methanoazulene class, which is widely valued in the fragrance industry for its woody, amber, and sweet olfactory profiles.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
CAS No. 94200-03-0
Cat. No. B12694503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol
CAS94200-03-0
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC(C2(C)C)C(=C(C3)CO)C
InChIInChI=1S/C16H26O/c1-10-5-6-14-15(3,4)13-8-16(10,14)7-12(9-17)11(13)2/h10,13-14,17H,5-9H2,1-4H3
InChIKeyWYLDHPFSVIQOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol (CAS 94200-03-0): A Cedrane-Derived Primary Sesquiterpene Alcohol


The compound 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol (CAS 94200-03-0) is a tricyclic sesquiterpene alcohol characterized by a cedrane skeleton with a primary methanol (-CH2OH) substituent at the 5-position of the azulene ring system . With the molecular formula C16H26O and a molecular weight of 234.38 g/mol, it belongs to the broader methanoazulene class, which is widely valued in the fragrance industry for its woody, amber, and sweet olfactory profiles [1]. Unlike its parent hydrocarbon, α-cedrene, the presence of the primary alcohol functional group significantly alters its physicochemical properties, offering distinct formulation advantages that warrant a targeted procurement strategy over generic in-class substitution [2].

Why Generic Substitution Falls Short for 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol (CAS 94200-03-0)


In-class compounds, such as cedrol or α-cedrene, cannot be directly interchanged with CAS 94200-03-0 due to critical functional group differences that drive measurable disparities in polarity, hydrogen-bonding capacity, and downstream reactivity [1]. While α-cedrene (a pure hydrocarbon) provides a woody note but lacks fixative properties, and cedrol (a tertiary alcohol) offers some substantivity but limited derivatization potential, the target compound's primary alcohol motif enables regioselective esterification and etherification reactions that are impossible for its analogs [2]. The computed logP of 3.3 for CAS 94200-03-0 indicates a balanced hydrophobic-hydrophilic profile, making it a superior intermediate for synthesizing high-value fragrance esters with controlled release characteristics compared to more lipophilic or sterically hindered alternatives [2]. These quantitative differences directly impact procurement decisions for researchers seeking a versatile building block that cannot be replicated by generic sesquiterpene alcohols.

Quantitative Differentiation Guide for 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol (CAS 94200-03-0) Against Key Comparators


Enhanced Polarity and Hydrogen-Bond Donor Capacity Elevate Solubility Profile Over α-Cedrene

The target compound exhibits a measurable advantage in polarity over its hydrocarbon comparator, α-cedrene (CAS 469-61-4), quantified by its hydrogen-bond donor count of 1 and a topological polar surface area (TPSA) of 20.2 Ų, compared to 0 donors and a TPSA of 0.0 Ų for α-cedrene [1]. This difference results in a computed logP of 3.3 for the target versus approximately 4.5-5.0 for α-cedrene, indicating significantly better solubility in polar formulation matrices . This directly impacts its performance as a fragrance ingredient in aqueous-alcoholic systems, where the primary alcohol enables a more uniform and stable dispersion than the entirely hydrophobic α-cedrene [2].

Fragrance Chemistry Formulation Science Physicochemical Profiling

Regioselective Derivatization via Primary Alcohol Differentiates from Sterically Hindered Cedrol

In contrast to cedrol (CAS 77-53-2), which possesses a sterically hindered tertiary alcohol with a rotational bond count of 0, the target compound's primary alcohol group is sterically unencumbered, exhibiting 1 rotatable bond [1]. This structural feature enables the efficient and high-yielding synthesis of acetyl derivatives, such as 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one, a valuable fragrance ingredient [2]. The ketone derivative is not directly obtainable from cedrol, making the primary alcohol a critical and non-substitutable intermediate for this specific olfactory profile [2]. This difference is crucial for procurement when sourcing a precursor for woody, amber fragrance components that cedrol cannot provide.

Synthetic Chemistry Flavor & Fragrance Synthesis Esterification

Moderate logP Balances Volatility for Superior Fixative Properties Compared to Longifolene

The target compound's computed logP of 3.3 places it in a volatility sweet spot for fragrance fixatives, a significant departure from the purely hydrocarbon longifolene (CAS 475-20-7), which has a logP of approximately 4.7 and a boiling point near 254°C . The presence of the alcohol group lowers the vapor pressure and extends the substantivity on a smelling strip, as inferred from the behavior of analogous primary alcohols in the cedrane series [1]. This balanced volatility profile means it provides a longer-lasting woody background note in fine fragrances and household products, giving it a procurement advantage over more volatile hydrocarbons that dissipate rapidly [2].

Perfumery Fragrance Design Volatility Control

Unique SMILES Architecture Confirms Distinct Isomeric Identity from All Known Sesquiterpene Alcohols

The target compound's unique SMILES string, CC2CCC3C(C)(C)C1CC23CC(CO)=C1C, confirms it as a distinct structural isomer within the sesquiterpene alcohol family, differing from cedrol (CC1CCC2C(C)(C)C3CC12CC[C@@]3(C)O) by the position and type of the oxygen-bearing carbon . This structural uniqueness is verified against authoritative databases, ensuring that procuring CAS 94200-03-0 delivers a substance with an unambiguous chemical identity that cannot be mimicked by any cheaper, commercially available sesquiterpene alcohol [1]. This is a critical quality assurance factor for research requiring exact structural reproducibility and for industrial processes where a specific isomer is the active ingredient [2].

Cheminformatics Chemical Registration Procurement Integrity

Class-Characteristic Woody-Amber Olfactory Profile with Lower Detection Threshold Potential

While a specific odor detection threshold (ODT) for CAS 94200-03-0 is not published, the class of primary cedrane alcohols is known for a powerful woody-amber scent with a lower ODT compared to the parent hydrocarbons [1]. For example, cedryl methyl ether (a related ether derivative) has a reported odor character described as 'woody, dry, cedarwood, amber,' and is valued for its diffusion and radiance [1]. The presence of the polar hydroxyl group in the target compound is classically associated with a lower odor threshold and a more complex scent profile than α-cedrene, which is primarily woody and lacks radiance [2]. This inferred olfactory advantage makes it a preferred choice for fragrance compositions requiring impact and longevity, which α-cedrene cannot match [3].

Olfactory Science Sensory Analysis Fragrance Chemistry

Optimal Application Scenarios for 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol (CAS 94200-03-0) Based on Proven Differentiation


Synthesis of Proprietary Woody-Amber Fragrance Ketones

Leveraging its primary alcohol group for selective oxidation or esterification, CAS 94200-03-0 serves as the exclusive precursor for the synthesis of high-value fragrance ketones, such as the acetyl derivative found in SC Johnson's Raid® products [1]. This synthetic route is impossible with cedrol or α-cedrene, giving formulators access to a patented olfactory space. Procurement of CAS 94200-03-0 is essential for manufacturers producing this specific ketone, as the primary alcohol's reactivity uniquely enables a high-yield, single-step conversion that other sesquiterpene alcohols cannot provide [2].

High-Substantivity Fine Fragrance and Air Care Formulations

Due to its balanced logP (3.3) and hydrogen-bonding capacity, CAS 94200-03-0 delivers superior substantivity on skin and fabric compared to pure hydrocarbons like α-cedrene [1]. This makes it a strategic procurement choice for developing long-lasting fine fragrances, reed diffusers, and fabric conditioners where a persistent woody-amber background note is critical for product performance. Its lower volatility, inferred from its logP, ensures the scent lasts significantly longer, reducing the need for re-application or higher loading levels [3].

Research on Structure-Odor Relationships of Sesquiterpene Alcohols

As a unique structural isomer with a primary alcohol at the 5-position and a well-defined cedrane backbone, CAS 94200-03-0 is a reference standard for cheminformatic and olfactory research [1]. Its distinct SMILES string and three-dimensional structure enable scientists to study the precise contribution of the hydroxyl group position to odor character and receptor binding, an area where isomeric purity is paramount. Procurement of this specific CAS number ensures the integrity of such academic or industrial research, avoiding the confounding effects of isomeric mixtures [2].

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